molecular formula C10H8IN3O2 B5627991 6-(4-iodoanilino)-1H-pyrimidine-2,4-dione

6-(4-iodoanilino)-1H-pyrimidine-2,4-dione

Cat. No.: B5627991
M. Wt: 329.09 g/mol
InChI Key: XEBYVYBLCMFKBU-UHFFFAOYSA-N
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Description

6-(4-iodoanilino)-1H-pyrimidine-2,4-dione is a compound that features a pyrimidine ring substituted with an iodoaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-iodoanilino)-1H-pyrimidine-2,4-dione typically involves the reaction of 4-iodoaniline with a pyrimidine derivative. One common method includes the nucleophilic substitution of a halogenated pyrimidine with 4-iodoaniline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity .

Mechanism of Action

The mechanism of action of 6-(4-iodoanilino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The pyrimidine ring can interact with nucleic acids or proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-iodoanilino)-1H-pyrimidine-2,4-dione is unique due to its combination of a pyrimidine ring and an iodoaniline group.

Properties

IUPAC Name

6-(4-iodoanilino)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN3O2/c11-6-1-3-7(4-2-6)12-8-5-9(15)14-10(16)13-8/h1-5H,(H3,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBYVYBLCMFKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=O)NC(=O)N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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